1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAMKXUAZULBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several synthetic routes. One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4). This reaction typically occurs under reflux conditions in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:
- Antitumor Activity : The compound has been utilized as a precursor in the synthesis of antitumor agents. For instance, it has been involved in the synthesis of psammopemmin A, which exhibits antitumor properties .
- Neuropharmacology : Compounds derived from tetrahydroindole structures are known to act as agonists for serotonin receptors (5-HT1A), indicating potential uses in treating depression and anxiety disorders .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Polyheterocycles : It is employed in the construction of polyheterocyclic structures through various synthetic pathways. These structures are valuable for their diverse biological activities and applications in materials science .
- C-H Activation Reactions : The compound can participate in C-H activation reactions, enabling the formation of more complex molecular architectures. This method has been used to create tricyclic indole derivatives that function as inhibitors of guanylate cyclase .
Research indicates that this compound and its derivatives exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .
- Optoelectronic Applications : The unique electronic properties of tetrahydroindole derivatives make them suitable for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
-
Synthesis of Tetrahydroindole Derivatives :
A study detailed the synthesis of various tetrahydroindole derivatives using this compound as a starting material. The derivatives showed enhanced biological activity compared to their precursors . -
Pharmacological Evaluation :
Another research effort evaluated the pharmacological properties of compounds derived from this indole structure. The findings indicated significant activity against certain cancer cell lines, highlighting its potential as an antitumor agent .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
Halogen-Substituted Derivatives
- 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Molecular Formula: C₂₂H₂₀ClNO Molecular Weight: 349.86 g/mol Key Differences: Replaces bromine with chlorine and includes 6,6-dimethyl groups. The chlorine atom reduces steric bulk compared to bromine, while the dimethyl groups enhance hydrophobic interactions. This compound is synthesized via sulfamic acid-promoted multicomponent reactions .
- The 3,6,6-trimethyl substitution alters ring puckering and electron density distribution, as shown by experimental charge density analysis .
Bromophenyl vs. Chlorophenyl/Naphthyl Derivatives
1-(3-Chloro-2-methylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
6,6-Dimethyl-1-(naphthalen-1-yl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Electronic and Structural Properties
Electron Density and Bond Characteristics
- The carbonyl bond (C=O) in the bromophenyl derivative exhibits an electron density (ρcp ) of ~2.69 eÅ⁻³ and a Laplacian (∆ρcp ) of −24.38 eÅ⁻⁵, similar to fluorophenyl analogs but distinct from estrone (∆ρcp = −17.56 eÅ⁻⁵) .
- Ellipticity : The bromophenyl compound’s carbonyl ellipticity (0.28) suggests moderate double-bond character, comparable to fluorophenyl derivatives but higher than estrone (0.05) .
Crystal Packing and Intermolecular Interactions
- Halogen Effects : Bromine’s polarizability facilitates C–H∙∙∙Br and π∙∙∙Br interactions, whereas chlorine and fluorine derivatives rely more on C–H∙∙∙N and C–H∙∙∙X (X = Cl, F) bonds .
- Polymorphism : Fluorophenyl analogs exhibit polymorphism due to weak C–F∙∙∙F–C interactions, whereas bromophenyl derivatives show less variability due to stronger dispersion forces .
Data Tables
Table 1: Comparative Molecular Properties
Table 2: Spectroscopic and Crystallographic Data
Research Implications
- Drug Design : Bromophenyl derivatives’ enhanced π-π interactions and reactivity make them candidates for kinase inhibitors or antimicrobial agents.
Biological Activity
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound belonging to the indole class, characterized by its unique structure featuring a 4-bromophenyl substituent and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.25 g/mol. The compound exhibits a planar pyrrole ring structure, which is crucial for its biological activity. The synthesis typically involves multi-step processes starting from cyclohexanone and phenylhydrazine or other related precursors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.25 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The primary mechanism of action for this compound involves its interaction with cellular targets that are pivotal in cancer progression. Preliminary studies suggest that this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action positions it as a potential chemotherapeutic agent against various cancers.
In Vitro Studies
Recent investigations have evaluated the cytotoxic effects of this compound against several human cancer cell lines using the MTT assay. The results indicate significant cytotoxicity against:
- HepG2 (human liver cancer)
- HT-29 (human colon cancer)
- MCF-7 (human breast cancer)
These studies highlight the potential of this compound as an effective agent in cancer therapy.
Comparative Studies
Comparative analyses with similar compounds reveal that derivatives of indole often exhibit diverse biological activities. For instance:
| Compound Name | Activity Type |
|---|---|
| 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea | Anticancer |
| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Antimicrobial |
These comparisons underscore the unique efficacy of the tetrahydroindolone core in inducing biological responses.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis and Cytotoxic Evaluation : A study reported the synthesis of various indole derivatives including this compound and their evaluation for cytotoxic activity against cancer cell lines. Results indicated promising anticancer properties with IC50 values significantly lower than those of standard chemotherapeutic agents .
- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound exerts its effects on microtubule dynamics. The study employed fluorescence microscopy to visualize tubulin polymerization in treated cells .
- Pharmacological Potential : A comprehensive review summarized various indole derivatives' pharmacological profiles, emphasizing their role in developing new therapeutic agents targeting multiple diseases including cancer and neurological disorders .
Q & A
Q. Resolution Strategies :
Control experiments : Compare yields under identical catalyst loadings and time.
Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks.
What role do intermolecular interactions play in the crystal packing of this compound?
Advanced Research Question
Methodological Answer:
Q. Experimental Design :
- Perform X-ray diffraction and Hirshfeld surface analysis to map interaction motifs.
- Compare with fluorinated analogs to assess bromine’s steric/electronic effects .
How can this compound serve as a precursor for antitumor agents?
Advanced Research Question
Methodological Answer:
- The indol-4-one core is a scaffold for psammopemmin A analogs , which inhibit tumor cell proliferation .
- Functionalization strategies :
What computational tools are recommended for modeling this compound’s electronic properties?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
